![molecular formula C27H25N5O3S B2560755 1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine CAS No. 955901-61-8](/img/structure/B2560755.png)
1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine
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Overview
Description
1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, a piperazine ring, and a phenylethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The pyridine ring is then introduced through a nucleophilic substitution reaction.
The piperazine ring is incorporated via a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative. The final step involves the coupling of the pyrazole-pyridine intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or piperazine derivatives.
Scientific Research Applications
1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
1-[1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine is unique due to its combination of a pyrazole-pyridine core with a piperazine ring and a phenylethenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c33-27(30-15-17-31(18-16-30)36(34,35)19-13-22-8-3-1-4-9-22)25-21-32(24-11-5-2-6-12-24)29-26(25)23-10-7-14-28-20-23/h1-14,19-21H,15-18H2/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYVYKOLFWDIRZ-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)S(=O)(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)S(=O)(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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